2-Chloro-3,4-dimethylaniline
Description
Contextualization within Organic Chemistry Research
Substituted aniline (B41778) derivatives, which are compounds based on an aniline ring with various functional groups attached, form a cornerstone of modern organic chemistry. Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group (C₆H₅NH₂). nih.gov Its derivatives are key building blocks in the synthesis of a vast array of more complex molecules. The reactivity of the aromatic ring and the amino group allows for a wide range of chemical transformations. Like phenols, aniline and its derivatives are highly susceptible to electrophilic substitution reactions, a characteristic that enhances the electron-donating ability of the ring and makes them versatile precursors in synthesis. nih.gov The study of these compounds received a significant boost in the mid-19th century, largely driven by the discovery of the first synthetic aniline dye, mauve, by William Henry Perkin in 1856. Current time information in Bangalore, IN. This discovery not only revolutionized the chemical industry but also spurred intense academic and industrial research into the chemistry of aromatic amines. Current time information in Bangalore, IN.
Significance of Halogenated and Alkylated Anilines in Chemical Research
Among the vast family of aniline derivatives, those containing halogen (e.g., chlorine, bromine) and alkyl (e.g., methyl, ethyl) groups are of particular importance. Halogenated aromatic compounds, or aryl halides, are critical synthetic intermediates. researchgate.net Their utility stems from their ability to participate in a wide variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are fundamental methods for constructing carbon-carbon and carbon-nitrogen bonds. researchgate.net The presence of a halogen atom provides a reactive handle on the aromatic ring that is not present in the parent aniline.
Alkylation, the addition of alkyl groups, also significantly modifies the properties of the aniline molecule. Alkyl groups can influence the electronic properties and solubility of the compound, which in turn affects its reactivity and potential applications. Chlorinated and alkylated anilines, such as the isomers of chloro-dimethylaniline, are therefore valuable intermediates in the production of dyes, pesticides, and pharmaceuticals. d-nb.infochemicalbook.com For example, various chloroanilines and dimethylanilines are known precursors in the synthesis of herbicides and other agrochemicals. google.comlookchem.com The specific substitution pattern of the halogen and alkyl groups on the aniline ring allows for fine-tuning of the final product's biological activity and physical properties.
Historical Development of Research on Aromatic Amines and Chlorinated Derivatives
The scientific investigation of aromatic amines began in earnest in the mid-19th century. Aniline was first isolated in 1826 through the distillation of indigo. bldpharm.com Its identity as a fundamental aromatic amine was solidified through the work of chemists like August Wilhelm von Hofmann, who developed the "ammonia type theory," conceptualizing anilines as ammonia (B1221849) molecules where hydrogen atoms are replaced by other groups. Current time information in Bangalore, IN. Early synthetic methods for aniline production, such as the reduction of nitrobenzene (B124822) using iron and acid (the Béchamp reduction, 1854), made it an accessible industrial chemical. nih.gov
The development of methods to create chlorinated derivatives followed the growing understanding of aromatic chemistry. Initially, direct electrophilic halogenation of anilines was explored. However, the high reactivity of the aniline ring often leads to multiple substitutions and a lack of regioselectivity. researchgate.net To achieve more controlled and specific chlorination, chemists developed alternative strategies. These include the diazotization of the amine group, followed by a Sandmeyer reaction to introduce a chlorine atom, a method that allows for precise placement of the halogen. nih.gov More recent advancements include the development of highly regioselective halogenation protocols, such as the treatment of N,N-dialkylaniline N-oxides with thionyl chloride, which preferentially yields ortho-chlorinated products. nih.gov These methodological advancements have been crucial for synthesizing specific isomers like 2-Chloro-3,4-dimethylaniline for targeted research applications.
Overview of Current Research Directions Pertaining to this compound
While extensive research exists for the broad class of chloro-dimethylanilines, specific studies focusing solely on the this compound isomer are less prevalent in the public literature. However, based on the known applications of its isomers, current research directions for this compound can be inferred. Substituted anilines are frequently used as intermediates in the synthesis of biologically active molecules. lookchem.commallakchemicals.com
Research involving compounds like 4-chloro-2,6-dimethylaniline (B43096) and 3-chloro-2-methylaniline (B42847) highlights their roles as building blocks for agrochemicals, such as pesticides and herbicides, and in the pharmaceutical industry. google.comlookchem.comguidechem.com It is highly probable that this compound serves a similar purpose as a synthetic intermediate, where its specific substitution pattern is required to achieve a target molecule with desired activity. Current research likely focuses on its incorporation into novel complex structures for pharmaceuticals or agrochemicals. The compound's utility lies in providing a specific chlorinated and dimethylated phenylamine core structure for further chemical elaboration.
Table 1: Physicochemical Properties of this compound
Table 2: Research Applications of Related Chloro-dimethylaniline Isomers
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3,4-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHUBEJZMCSLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 Chloro 3,4 Dimethylaniline
Direct Amination Approaches in Halogenated Aromatic Systems
Direct amination involves the coupling of an amine or an ammonia (B1221849) equivalent with an aryl halide. For the synthesis of 2-Chloro-3,4-dimethylaniline, the logical precursor is 1-Chloro-2,3-dimethylbenzene. Aryl chlorides are known for their relative inertness compared to aryl bromides and iodides, necessitating robust catalytic systems to facilitate the carbon-nitrogen bond formation.
The development of transition-metal-catalyzed cross-coupling reactions has provided powerful tools for aryl amination. The most prominent among these is the Buchwald-Hartwig amination, which typically employs palladium catalysts. wikipedia.orgorganic-chemistry.org Nickel and copper-based catalytic systems have also emerged as effective alternatives for the amination of aryl chlorides. acs.orgacs.org
Nickel-Catalyzed Amination: Nickel complexes, being more cost-effective than palladium, have been developed as potent catalysts for the amination of aryl chlorides. acs.org Systems utilizing ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) or phenanthroline can effectively couple a variety of aryl chlorides with primary and secondary amines under relatively mild conditions. acs.orgnih.govberkeley.edu Kinetic studies suggest that for nickel-catalyzed amination of aryl chlorides, the turnover-limiting step is often the oxidative addition of the aryl halide to the Ni(0) complex. nih.govberkeley.edu
Copper-Catalyzed Amination: While historically requiring harsh conditions (Ullmann condensation), modern copper-catalyzed systems operate under significantly milder temperatures. acs.org The development of specific ligands, such as diamines or diethylsalicylamide, has been crucial in enabling the efficient coupling of aryl chlorides with a broad range of amines. acs.orgresearchgate.net
The synthesis of this compound via direct amination of 1-Chloro-2,3-dimethylbenzene requires careful optimization of reaction parameters to achieve high yields and selectivity.
Key parameters for optimization include:
Catalyst and Ligand: The selection of the metal center (Pd, Ni, Cu) and the appropriate ligand is paramount. For the sterically hindered substrate, bulky phosphine (B1218219) ligands in palladium and nickel catalysis are often necessary to enhance catalytic activity.
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide is a common choice, although other bases like potassium phosphate (B84403) may be used, particularly in copper-catalyzed systems. acs.orgresearchgate.net
Solvent: Anhydrous, aprotic solvents such as toluene (B28343) or dioxane are typically used to ensure the stability of the catalyst and intermediates.
Temperature: Reaction temperatures generally range from 70-120°C, depending on the reactivity of the substrate and the chosen catalytic system. acs.orgresearchgate.net
Amine Source: While direct coupling with ammonia is challenging due to its strong coordination to the metal center, various ammonia equivalents have been developed, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, which can be hydrolyzed post-coupling to yield the primary aniline (B41778). organic-chemistry.org
Table 1: Representative Catalytic Systems for Direct Amination of Aryl Chlorides
| Catalyst System | Typical Ligand | Base | Solvent | Key Features |
|---|---|---|---|---|
| Palladium-based | XPhos, BINAP, other biarylphosphines | Sodium tert-butoxide, LiHMDS | Toluene, Dioxane | Broad substrate scope, high functional group tolerance. wikipedia.orgtcichemicals.com |
| Nickel-based | DPPF, BINAP, 1,10-Phenanthroline | Sodium tert-butoxide | Toluene | Cost-effective alternative to palladium; effective for electron-rich and electron-poor aryl chlorides. acs.orgnih.gov |
| Copper-based | Diethylsalicylamide, Diamine derivatives | Potassium phosphate (K3PO4) | DMSO | Operates under milder conditions than traditional Ullmann reactions; good for specific amine classes. acs.orgresearchgate.net |
Reduction Pathways for Nitro Precursors
An alternative and often preferred route to this compound is the reduction of its corresponding nitro precursor, 1-chloro-2,3-dimethyl-4-nitrobenzene. This method's success hinges on the chemoselective reduction of the nitro group without affecting the aryl chloride bond (hydrodechlorination).
Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes due to its efficiency and the generation of water as the only byproduct. nih.gov However, a significant challenge is preventing the concurrent hydrodehalogenation, which reduces the yield of the desired chloroaniline. nih.govacs.org
The selectivity of the hydrogenation is influenced by several factors:
Catalyst: Noble metal catalysts like platinum (Pt) and palladium (Pd) are highly active but can also promote dehalogenation. nih.govresearchgate.net Raney Nickel is another effective catalyst, often showing better selectivity against dehalogenation for aryl chlorides. commonorganicchemistry.com Recent research has explored alternative catalysts, such as molybdenum nitride (γ-Mo2N), which demonstrate high selectivity for the reduction of the nitro group in chloronitrobenzenes. nih.govacs.org A robust Pt/Fe3O4 catalyst has also shown high selectivity (≥99.4%) in solvent-free hydrogenations. rsc.org
Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can be tuned to maximize selectivity. Lower temperatures and pressures generally favor the reduction of the nitro group over C-Cl bond cleavage.
Additives: The addition of inhibitors or promoters can suppress the undesired dehalogenation reaction.
Table 2: Comparison of Catalysts for Selective Hydrogenation of Chloronitroarenes
| Catalyst | Typical Support | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Carbon (C) | High activity for nitro reduction. | Can cause significant hydrodechlorination. | nih.govresearchgate.net |
| Platinum (Pt) | Carbon (C), Fe3O4 | High activity and can be modified for high selectivity. | High cost; potential for dehalogenation if not optimized. | rsc.org |
| Raney Nickel | - | Lower tendency for dehalogenation of aryl chlorides compared to Pd/C. | Requires careful handling; may be less active than noble metals. | commonorganicchemistry.com |
| Molybdenum Nitride (γ-Mo2N) | - | Excellent selectivity for nitro reduction over hydrodechlorination. | Less common and may require specific preparation methods. | nih.govacs.org |
The reduction of nitroarenes using metals in acidic media is a classical and highly reliable method. The Béchamp reduction, using iron filings and an acid like hydrochloric or acetic acid, is particularly effective for substrates containing sensitive functional groups like halogens. nih.gov
Iron-mediated reduction is valued for its excellent chemoselectivity, as it readily reduces the nitro group while leaving the aryl-chlorine bond intact. rsc.orglongdom.org The reaction proceeds through a series of electron transfer steps from the zero-valent iron to the nitro group. A novel protocol using commercial iron powder in water has been developed as a non-hazardous and mild method for this transformation. longdom.org Ultrasonic irradiation has also been shown to enhance the rate and efficiency of iron-powder reductions. tandfonline.comresearchgate.net
Research continues to yield new reagents and catalytic systems that offer improved selectivity, milder reaction conditions, and broader functional group tolerance for the reduction of chloronitro aromatics.
Iron-Catalyzed Hydrosilylation: Simple iron salts can catalyze the selective reduction of nitroarenes using organosilanes as the reducing agent. rsc.org This method tolerates a wide range of functional groups, including aryl halides, making it highly chemoselective. rsc.org
Tin(II) Chloride (SnCl2): Stannous chloride in an acidic medium is a mild and effective reagent for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst such as an iron salt or iron oxide, hydrazine hydrate can serve as a hydrogen source for the reduction of nitro compounds. researchgate.net This method can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.net
Silver Nanoparticles: Silver nanoparticles modified with β-cyclodextrin have been reported to catalyze the selective reduction of the nitro group in aryl halides. The cyclodextrin (B1172386) is proposed to encapsulate the halide-substituted part of the molecule, thereby preventing its reduction. nih.gov
Table 3: Overview of Chemical Reduction Methods for Chloronitroarenes
| Reductant/System | Typical Conditions | Selectivity Feature | Reference |
|---|---|---|---|
| Fe / Acid (e.g., HCl, Acetic Acid) | Aqueous or alcoholic solvent | Excellent chemoselectivity for -NO2 over -Cl. | longdom.orgtandfonline.com |
| SnCl2 / Acid | Acidic medium (e.g., HCl) | Mild conditions, good for sensitive substrates. | commonorganicchemistry.com |
| Fe Catalyst / Organosilane | - | High functional group tolerance, including halides. | rsc.orgrsc.org |
| Hydrazine Hydrate / Fe Catalyst | Solvent-free, microwave irradiation | Efficient hydrogen transfer reduction. | researchgate.net |
Halogenation and Alkylation Strategies on Dimethylaniline Scaffolds
Direct chlorination of unprotected anilines presents a challenge due to the high reactivity of the aromatic ring, which often leads to a mixture of ortho- and para-substituted products, as well as polychlorination. The amino group is a strong activating group, directing electrophiles to the positions ortho and para to it. In the case of 3,4-dimethylaniline (B50824), the potential sites for chlorination are positions 2, 5, and 6.
Achieving regioselective chlorination at the 2-position requires careful control of reaction conditions and reagents. The use of protecting groups on the aniline nitrogen can mitigate its high activating effect and improve selectivity, though this adds extra steps to the synthesis. beilstein-journals.org Direct chlorination of unprotected anilines has been achieved with high para-selectivity using copper(II) chloride in ionic liquids. beilstein-journals.orgresearchgate.net While this method is effective for para-chlorination, achieving ortho-chlorination, as required for this compound, often necessitates different approaches.
One strategy involves the use of specific chlorinating agents and catalysts. For instance, processes for preparing 4-chloro-2,6-dialkylanilines involve the direct chlorination of 2,6-dialkylanilines using chlorine gas or sulfuryl chloride in an inert organic solvent. google.com While this applies to a different isomer, the principles of controlling stoichiometry and reaction temperature are crucial for managing regioselectivity. google.com Another approach involves Pd-catalyzed meta-C–H chlorination using a norbornene mediator, which allows for chlorination at a position that is typically difficult to access directly. nih.gov
The reaction of N,N-dialkylaniline N-oxides with thionyl chloride has been shown to produce ortho-chlorinated anilines, which could be a potential route if applied to N,N,3,4-tetramethylaniline N-oxide, followed by demethylation of the amino group. nih.govnih.gov
Table 1: Comparison of Chlorination Methods for Anilines
| Method | Reagent/Catalyst | Selectivity | Conditions | Reference |
|---|---|---|---|---|
| Direct Chlorination | Copper(II) chloride in Ionic Liquid | High para-selectivity | Mild conditions | beilstein-journals.orgresearchgate.net |
| Direct Chlorination | Chlorine gas or Sulfuryl chloride | Dependent on substrate | -15°C to 100°C | google.com |
| C-H Activation | Pd-catalyst / Norbornene mediator | meta-selectivity | 100-110°C | nih.gov |
This table is interactive. Click on the headers to sort the data.
An alternative synthetic pathway begins with a chloroaniline and subsequently introduces the methyl groups. Starting with 2-chloroaniline (B154045), methylation would be required at the 3- and 4-positions. Direct Friedel-Crafts methylation of chloroanilines is often problematic due to the deactivating nature of the chlorine atom and the potential for the amino group to react with the Lewis acid catalyst.
A more controlled approach involves using a precursor that already contains one or more methyl groups. For example, starting with 2-chloro-4-methylaniline, a second methyl group would need to be introduced at the 3-position. This can be a challenging transformation. A patent describes a method for preparing 2-chloro-6-methylaniline (B140736) from 2-chloroaniline using tert-butyl lithium and methyl bromide, achieving methylation ortho to the amino group. chemicalbook.comgoogle.com This highlights that directed ortho-metalation can be a powerful tool for regioselective alkylation. Applying a similar strategy to a suitably substituted chloroaniline could potentially lead to the desired product.
Given the challenges of achieving the desired substitution pattern through direct, single-step reactions, multistep synthetic sequences are often necessary. These routes offer greater control over regiochemistry by building the molecule step-by-step from a simpler starting material.
One potential multistep route could start from a nitrated precursor. For example, the synthesis of 3,4-dimethylaniline can be achieved via the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene, where the reaction involves both dechlorination and nitro group reduction. google.com A similar strategy could be envisioned where a chloronitrotoluene derivative is further functionalized and then reduced.
Another example is the synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline, which involves a sequence of acetylation (protection), bromination, chlorination, and finally deprotection (hydrolysis). researchgate.net This highlights a common strategy:
Protection: The highly activating and reactive amino group is protected, often as an acetanilide.
Sequential Halogenation/Alkylation: The desired substituents are introduced in a specific order to direct them to the correct positions.
Deprotection: The protecting group is removed to yield the final substituted aniline.
A plausible multistep synthesis for this compound could start with 3,4-dimethylnitrobenzene. Chlorination of this precursor, followed by the reduction of the nitro group, could yield the target compound. The regioselectivity of the chlorination step would be critical.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of specialty chemicals like this compound, these principles are increasingly important to minimize environmental impact and improve process safety and efficiency.
A major focus of green chemistry is the replacement of volatile organic solvents (VOCs) with more environmentally benign alternatives, such as water, or by eliminating the solvent altogether.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions can offer significant advantages, including reduced waste, easier product separation, and potentially lower energy consumption. An efficient solvent-free reaction of 1-chloro-2-nitrobenzene (B146284) with anilines to produce N-substituted nitro anilines has been described, showcasing the feasibility of nucleophilic aromatic substitution under these conditions. researchgate.net The catalytic hydrogenation of chloronitrobenzenes to prepare chloroanilines has also been achieved in a solvent-free process, which reduces solvent loss and environmental impact. tib.eupatsnap.com These examples demonstrate that key steps in the synthesis of chloroanilines can be adapted to solvent-free conditions.
Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. While many organic reactions are not compatible with water, methodologies are being developed to enable synthesis in aqueous media. For instance, the synthesis of benzimidazole (B57391) derivatives from ortho-substituted haloanilines has been successfully performed in water without the need for any additional catalyst, highlighting the potential for C-N bond-forming reactions in aqueous systems. mdpi.com The synthesis of substituted anilines via the reduction of nitroarenes has been demonstrated using catalysts like nickel nanowires in aqueous dispersions. researchgate.net
Table 2: Green Synthesis Approaches for Aniline Derivatives
| Approach | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Solvent-Free | Catalytic Hydrogenation | Reduced waste, low environmental impact | tib.eupatsnap.com |
| Solvent-Free | Nucleophilic Substitution | Good to excellent yields, simplified process | researchgate.net |
| Aqueous Medium | C-N Cross-Coupling | Environmentally and economically valuable | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Reducing energy consumption is another cornerstone of green chemistry. This can be achieved by developing reactions that proceed under milder conditions (lower temperature and pressure) or by using alternative energy sources that can accelerate reaction rates, thereby reducing reaction times.
Microwave-assisted organic synthesis (MAOS) is a prominent energy-efficient technique. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. researchgate.net This method has been applied to the synthesis of various heterocyclic compounds, including quinoline (B57606) derivatives, demonstrating its utility in complex organic transformations. researchgate.net
The development of highly active catalysts is also crucial for energy efficiency. Catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures. For example, the use of efficient catalysts for the hydrogenation of nitroaromatics can avoid the high temperatures and pressures required in some traditional reduction methods. acs.org The selective hydrogenation of halogenated nitroaromatics can be achieved with high performance using catalysts like Pt–V/C or Raney Co under relatively mild conditions. acs.org
Sustainable Catalysis in Aniline Synthesis
The imperative for environmentally benign chemical manufacturing has driven significant research into sustainable catalytic methods for the synthesis of anilines, including this compound. These approaches aim to replace classical stoichiometric reductions, which often involve harsh reagents and generate substantial waste, with more efficient and selective catalytic processes. The primary focus within sustainable catalysis for aniline synthesis lies in the catalytic hydrogenation of the corresponding nitroaromatics, a versatile and widely applicable method.
The synthesis of this compound via sustainable catalysis predominantly involves the reduction of its nitro precursor, 2-chloro-3,4-dimethylnitrobenzene. This transformation is effectively achieved through catalytic hydrogenation, a process that utilizes molecular hydrogen as the reductant and a heterogeneous catalyst. This method is considered a green chemical process due to its high atom economy, the generation of water as the primary byproduct, and the potential for catalyst recycling.
A variety of transition metal-based catalysts have been demonstrated to be effective for the hydrogenation of nitroarenes. Palladium on carbon (Pd/C) is a widely used and highly efficient catalyst for this transformation. semanticscholar.org Studies on the catalytic hydrogenation of dimethylnitrobenzene to dimethylaniline over Pd/C catalysts have shown high conversion rates and selectivity under optimized conditions. semanticscholar.orgisroset.org For instance, the hydrogenation of dimethylnitrobenzene has been successfully carried out in ethanol (B145695) as a solvent at temperatures ranging from 343–403 K and hydrogen pressures of 4–10 bar. semanticscholar.orgisroset.org
Raney Nickel is another robust and cost-effective catalyst employed in the hydrogenation of halogenated nitroaromatic compounds. google.com Its application in the reduction of various chloronitrobenzenes to their corresponding anilines has been well-documented. google.com The process typically involves dispersing the catalyst in a suitable solvent, such as isopropanol, with the reaction proceeding under hydrogen pressure at elevated temperatures. google.com
The principles of sustainable catalysis are further embodied in the development of photocatalytic systems. Recent advancements have explored the use of photocatalysts that can harness visible light to drive chemical reactions at room temperature. rice.educhemanalyst.com For example, a photocatalytic process using iron and sulfur catalysts activated by blue light has been developed for the chlorination of organic molecules, showcasing a move towards milder and more energy-efficient synthetic routes. rice.educhemanalyst.com While not directly applied to the synthesis of this compound, these innovative approaches highlight the future direction of sustainable chemical production.
Microwave-assisted synthesis represents another green approach that can significantly reduce reaction times and energy consumption. tandfonline.com A novel microwave-assisted method for producing anilines from activated aryl halides has been reported, which notably eliminates the need for transition metal catalysts and organic solvents. tandfonline.com This method utilizes an ammonium (B1175870) hydroxide (B78521) solution and microwave irradiation to achieve high yields in a short duration. tandfonline.com
The table below summarizes typical conditions for the catalytic hydrogenation of substituted nitroaromatics, which are analogous to the synthesis of this compound from its nitro precursor.
| Catalyst | Substrate | Solvent | Temperature | Pressure | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Pd/C | Dimethylnitrobenzene | Ethanol | 343–403 K | 4–10 bar H₂ | High conversion and selectivity to dimethylaniline. The reaction rate is dependent on substrate concentration, hydrogen pressure, and temperature. | semanticscholar.orgisroset.org |
| Raney Nickel | 2,5-Dichloronitrobenzene | Isopropanol | ~95 °C | 100 p.s.i.g. H₂ | Effective for the reduction of halo-nitroaromatics with good yields. | google.com |
| Pd/C | o-Nitrochlorobenzene | Not Specified | Not Specified | Not Specified | Selective hydrogenation can yield 2,2'-dichlorohydrazobenzene as an intermediate for 3,3'-dichlorobenzidine. | koreascience.kr |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3,4 Dimethylaniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction on 2-Chloro-3,4-dimethylaniline are determined by the cumulative effects of its substituents.
The substitution pattern on the this compound ring is a result of the competing directing effects of the attached functional groups. Each group influences the position of an incoming electrophile based on its ability to donate or withdraw electron density through inductive and resonance effects.
Amino (-NH2) Group: The amino group is a powerful activating group and an ortho, para-director. byjus.comchemistrysteps.com It strongly donates electron density to the benzene ring through resonance (+M effect), which significantly outweighs its electron-withdrawing inductive effect (-I effect). byjus.comlibretexts.org This donation of electrons increases the nucleophilicity of the ring, making it highly reactive towards electrophiles. allen.in The increased electron density is concentrated at the positions ortho and para to the amino group, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack at these sites. ijrar.org In this compound, the para position is occupied by the 4-methyl group, so the primary directing influence of the amino group is towards the C6 position (ortho).
Methyl (-CH3) Groups: Alkyl groups such as methyl are weakly activating and ortho, para-directing. savemyexams.com They donate electron density through an inductive effect (+I) and hyperconjugation, thereby activating the ring for electrophilic attack.
Combined Directing Effects: In a polysubstituted ring like this compound, the most powerful activating group generally controls the position of substitution. The amino group is a much stronger activator than the methyl groups and its directing effect overrides the deactivating nature of the chloro group. Therefore, the amino group at C1 is the dominant directing influence, strongly favoring substitution at the vacant C6 (ortho) position. The C5 position, while meta to the chloro group and ortho to the 4-methyl group, is less activated by the amino group and more sterically hindered.
| Substituent at Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -NH₂ (C1) | +M >> -I | Strongly Activating | Ortho, Para |
| -Cl (C2) | -I > +M | Deactivating | Ortho, Para |
| -CH₃ (C3) | +I, Hyperconjugation | Weakly Activating | Ortho, Para |
| -CH₃ (C4) | +I, Hyperconjugation | Weakly Activating | Ortho, Para |
Reaction conditions, particularly pH, can dramatically alter the outcome of electrophilic substitution on aniline (B41778) derivatives.
Under neutral or basic conditions, the amino group remains as -NH2 and exerts its strong activating, ortho, para-directing effect. For instance, in the nitration of this compound, the major product would be 2-Chloro-3,4-dimethyl-6-nitroaniline due to the directing effect of the amino group.
However, in strongly acidic media (e.g., a mixture of concentrated nitric and sulfuric acids), the basic amino group is protonated to form the anilinium ion (-NH3+). byjus.com The anilinium ion is a powerful electron-withdrawing group due to its positive charge (-I effect) and lacks the electron-donating resonance effect of the amino group. wikipedia.org This transformation deactivates the ring towards electrophilic attack and changes the directing effect to meta. byjus.com Therefore, under acidic conditions, the major product of nitration would shift to 2-Chloro-3,4-dimethyl-5-nitroaniline.
To control this reactivity and avoid ring oxidation, the amino group can be protected, for example, through acetylation to form an acetanilide. libretexts.orglibretexts.org The acetyl group attenuates the activating influence of the amino group but preserves its ortho, para-directing nature, allowing for more controlled substitution. libretexts.orglibretexts.org
| Reaction Condition | State of Amino Group | Directing Effect | Expected Major Nitration Product |
|---|---|---|---|
| Neutral / Mildly Acidic | -NH₂ (Activating) | Ortho, Para (to -NH₂) | 2-Chloro-3,4-dimethyl-6-nitroaniline |
| Strongly Acidic | -NH₃⁺ (Deactivating) | Meta (to -NH₃⁺) | 2-Chloro-3,4-dimethyl-5-nitroaniline |
Kinetic studies on substituted anilines reveal that the rate of electrophilic substitution is highly dependent on the nature of the substituents. The reaction typically proceeds via a two-step mechanism where the initial attack of the electrophile forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. lkouniv.ac.inlibretexts.org The formation of this intermediate is generally the rate-determining step. lac-bac.gc.ca
Activating groups like -NH2 and -CH3 increase the reaction rate by stabilizing the positively charged arenium ion, thus lowering the activation energy of the first step. Conversely, deactivating groups like -Cl decrease the rate by destabilizing the intermediate. Kinetic studies on the reaction of various substituted anilines with 4,6-dinitrobenzofuroxan (DNBF) have shown that electron-donating groups enhance the reaction rate. ingentaconnect.comresearchgate.net A kinetic isotope effect (kH/kD) value of 2.0 observed in the reaction with aniline indicates that the bond formation between the electrophile and the aniline ring is largely rate-determining. lac-bac.gc.caresearchgate.net For this compound, the strong activating effect of the amino group, supplemented by the two methyl groups, is expected to result in a high reaction rate, despite the deactivating presence of the chlorine atom.
Nucleophilic Aromatic Substitution (SNAr) at the Halogenated Position
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike EAS, SNAr is facilitated by electron-withdrawing groups and is generally difficult for electron-rich aromatic systems. wikipedia.orgbyjus.com
The most common mechanism for SNAr is the addition-elimination pathway. chemistrysteps.compressbooks.pub This process involves two steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
For this compound, this pathway is highly unfavorable. The molecule lacks the necessary strong electron-withdrawing groups (EWGs) positioned ortho or para to the chlorine atom. Instead, it possesses electron-donating groups (-NH2, -CH3), which destabilize the negatively charged Meisenheimer complex, making its formation energetically prohibitive under standard conditions.
Displacement of the chlorine atom would therefore require extreme conditions, such as high temperatures and pressures, with strong nucleophiles like NaOH or NaNH2. pressbooks.pub Under such harsh conditions, an alternative elimination-addition (benzyne) mechanism may operate, particularly with a very strong base like sodium amide (NaNH2). byjus.comchemistrysteps.com
The rate of an SNAr reaction is critically dependent on the presence of strong electron-withdrawing groups, which are referred to as "activating groups" in this context. wikipedia.orgbyjus.com Groups like nitro (-NO2), cyano (-CN), or acyl (-COR) activate the ring towards nucleophilic attack by withdrawing electron density and stabilizing the anionic Meisenheimer intermediate through resonance. wikipedia.orgchemistrysteps.com The stabilization is most effective when these groups are located at the ortho and/or para positions relative to the leaving group. byjus.compressbooks.pub
The substituents on this compound are electron-donating, which deactivates the ring for SNAr. The amino and methyl groups increase the electron density of the ring, repelling incoming nucleophiles and destabilizing the potential anionic intermediate. This contrasts sharply with a compound like 1-chloro-2,4-dinitrobenzene, where two strong EWGs are positioned to stabilize the Meisenheimer complex, allowing the reaction to proceed readily even at room temperature. libretexts.org Therefore, the electronic profile of this compound makes it highly unreactive towards nucleophilic aromatic substitution at the chlorinated position via the addition-elimination mechanism.
| Compound | Substituents (Ortho/Para to Cl) | Effect on Ring | Predicted Relative Rate of SNAr |
|---|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | -NO₂ (ortho), -NO₂ (para) | Strongly Activating (for SNAr) | Very High |
| Chlorobenzene | None | Neutral / Unactivated | Very Low |
| This compound | -NH₂ (ortho-position relative to ring, but not Cl), -CH₃ groups | Strongly Deactivating (for SNAr) | Extremely Low |
Mechanistic Elucidation of SNAr Processes
Nucleophilic Aromatic Substitution (SNAr) is a significant reaction pathway for aryl halides. The mechanism is a stepwise addition-elimination process. nih.gov In the initial, typically rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net In the subsequent, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. researchgate.net
The feasibility and rate of SNAr reactions are profoundly influenced by the electronic nature of the substituents on the aromatic ring. The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (EWGs), particularly when positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com Conversely, electron-donating groups (EDGs) on the ring destabilize this intermediate and thus retard the reaction.
In the case of this compound, the aromatic ring possesses three electron-donating groups: a strongly activating amino (-NH₂) group and two weakly activating methyl (-CH₃) groups. These substituents increase the electron density of the benzene ring, making it less electrophilic and thus less susceptible to nucleophilic attack. This deactivation generally renders SNAr reactions on this compound unfavorable under standard conditions. For a substitution to occur at the chlorine-bearing carbon, harsh reaction conditions or the use of a very powerful nucleophile would likely be necessary.
Another key factor in SNAr reactions is the nature of the leaving group. While typically better leaving groups in SN1 and SN2 reactions (I > Br > Cl > F) follow the trend of C-X bond strength, the opposite is often true for SNAr. The rate order is frequently F > Cl > Br > I. masterorganicchemistry.com This is because the cleavage of the carbon-halogen bond occurs in the second, fast step and does not affect the rate of the reaction. Instead, the high electronegativity of fluorine stabilizes the intermediate carbanion through an inductive effect, accelerating the initial nucleophilic attack. masterorganicchemistry.com
For amine nucleophiles reacting with an activated aryl halide, the mechanism can also involve a base-catalyzed pathway. This proceeds through a zwitterionic intermediate, which is then deprotonated by a base in the rate-limiting step before the leaving group is expelled. researchgate.netrsc.org
Reactions Involving the Amino Functionality
The amino group of this compound is a nucleophilic center and readily participates in acylation and alkylation reactions.
Acylation: As a primary aromatic amine, this compound reacts with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides, also known as anilides. wikipedia.org For instance, the reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) yields N-(2-chloro-3,4-dimethylphenyl)acetamide. This reaction is a common strategy to protect the amino group during other transformations, such as electrophilic aromatic substitution, as the resulting acetamido group is less activating and more sterically hindered than the amino group. wikipedia.org
Alkylation: The nitrogen atom of this compound can also be alkylated using alkylating agents like alkyl halides. This reaction can lead to a mixture of the corresponding secondary and tertiary amines. For example, reaction with methyl iodide would produce 2-chloro-N,3,4-trimethylaniline and 2-chloro-N,N,3,4-tetramethylaniline. The extent of alkylation can be controlled by the stoichiometry of the reactants. Industrial-scale alkylation of anilines is also performed using alcohols at elevated temperatures over acid catalysts. wikipedia.org
| Reaction Type | Reagent Example | Product Class |
| Acylation | Acetyl chloride | N-Aryl amide (Anilide) |
| Alkylation | Methyl iodide | Secondary or Tertiary Aryl Amine |
This compound, being a primary amine, undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. ijacskros.comnih.gov These compounds are characterized by a carbon-nitrogen double bond (azomethine group, -C=N-). orientjchem.org
The general reaction is as follows: Cl(CH₃)₂C₆H₂NH₂ + R-CO-R' ⇌ Cl(CH₃)₂C₆H₂N=C(R)R' + H₂O
The structure of this compound, featuring both a primary amino group and an aryl chloride, allows it to participate in a variety of coupling reactions and metal-catalyzed transformations.
Reactions via Diazonium Salts: The primary aromatic amino group can be converted into a diazonium group (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C). wikipedia.orglearncbse.in This process is known as diazotization. The resulting 2-chloro-3,4-dimethylbenzenediazonium salt is a versatile intermediate. It can undergo coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds. learncbse.in This is the chemical basis for the formation of many azo dyes.
Metal-Catalyzed Cross-Coupling: The carbon-chlorine bond in this compound can serve as a handle for various transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this area. mdpi.com
Suzuki-Miyaura Coupling: The C-Cl bond can be coupled with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base.
Heck Reaction: It can be coupled with alkenes, also using a palladium catalyst. mdpi.com
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with another amine, providing access to more complex diaryl or alkylaryl amines.
These transformations are powerful tools in modern organic synthesis for constructing complex molecular architectures. mdpi.com
Oxidative Transformations and Radical Chemistry
The oxidation of anilines can lead to a variety of products, depending on the oxidant and reaction conditions. The process often involves radical intermediates.
Upon one-electron oxidation, aniline derivatives can form corresponding radical cations. acs.org The stability and subsequent reactivity of these radical cations are influenced by the substituents on the aromatic ring. For this compound, the electron-donating methyl and amino groups would influence the distribution of spin density in the radical intermediate.
Chemical or electrochemical oxidation of substituted anilines can lead to complex reaction pathways. Studies on the oxidation of structurally similar compounds, such as 2,6-dimethylaniline, provide insight into potential transformations. The oxidation of 2,6-dimethylaniline with Fenton's reagent (a source of hydroxyl radicals) or via electrochemical methods has been shown to produce intermediates including 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone, as well as ring-opened products like short-chain organic acids. researchgate.netsigmaaldrich.comsigmaaldrich.com
By analogy, the oxidation of this compound could be expected to yield products arising from:
Oxidative Coupling: Head-to-tail or tail-to-tail coupling of radical intermediates to form substituted benzidines or other dimeric structures. The oxidation of N,N-dimethylaniline, for example, is known to produce N,N,N′,N′-tetramethylbenzidine. researchgate.net
Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring.
Quinone Formation: Oxidation of the ring to form the corresponding quinone or quinone-imine.
Radical Pathways in the Reactivity of Halogenated Aromatic Amines
The reactivity of halogenated aromatic amines, including this compound, is not limited to conventional polar reactions. Radical pathways can play a significant role in their transformations, particularly under specific reaction conditions such as photochemical activation or in the presence of radical initiators. While direct studies on the radical reactions of this compound are not extensively documented, the behavior of related halogenated anilines provides insight into potential radical-mediated processes.
Halogenated anilines can participate in radical reactions through several mechanisms. One common pathway involves the homolytic cleavage of the carbon-halogen bond, which is often the weakest bond in the molecule, to generate an aryl radical. This process can be initiated by UV light or by chemical initiators. For instance, the photochemistry of para-halogenated anilines has been shown to involve the cleavage of the C-X bond, leading to the formation of a p-aminophenyl radical. The efficiency of this cleavage is dependent on the nature of the halogen, with the C-I bond being the most susceptible to homolysis, followed by C-Br and C-Cl.
Another avenue for radical involvement is through electron transfer processes. Halogenated anilines can undergo oxidation to form radical cations. These species are highly reactive and can participate in a variety of subsequent reactions, including nucleophilic aromatic substitution (S-RN-1 mechanism). In the S-RN-1 mechanism, the reaction is initiated by the formation of a radical anion of the substrate, which then expels the halide ion to form an aryl radical. This radical can then react with a nucleophile to form a new radical anion, which propagates the chain.
The presence of methyl groups on the aromatic ring of this compound can influence its radical reactivity. Alkyl groups are known to stabilize radicals through hyperconjugation. Therefore, the dimethyl-substituted phenyl radical derived from this compound would be expected to have a degree of stabilization, potentially influencing the kinetics and regioselectivity of subsequent radical reactions.
Furthermore, the amino group can also participate in radical processes. Aromatic amines can act as hydrogen atom donors to quench reactive radicals, forming an aminyl radical. The stability of this aminyl radical is influenced by the electronic properties of the substituents on the aromatic ring.
While specific experimental data on the radical pathways of this compound is limited, the established principles of radical chemistry for halogenated aromatic amines suggest that this compound can likely undergo reactions involving aryl radical and radical cation intermediates under appropriate conditions.
Computational Mechanistic Studies of Reaction Pathways
Computational chemistry provides a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving complex molecules like this compound. Through quantum mechanical calculations, it is possible to investigate reaction pathways, characterize transition states, and determine reaction energy profiles, offering insights that are often difficult to obtain through experimental methods alone.
The theoretical characterization of transition states is a cornerstone of computational mechanistic studies. A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) can be employed to locate and characterize the transition state structures for various potential reaction pathways.
For example, in a nucleophilic aromatic substitution reaction of this compound, computational studies can model the approach of a nucleophile to the aromatic ring and identify the transition state leading to the formation of a Meisenheimer-like intermediate or a concerted substitution product. The geometry of the transition state, including bond lengths and angles, provides crucial information about the mechanism. For instance, the degree of bond breaking between the carbon and the chlorine atom and the degree of bond formation with the incoming nucleophile at the transition state can distinguish between an early or late transition state, which in turn provides information about the reactivity of the substrate.
In the context of radical reactions, computational methods can be used to characterize the transition states for processes such as hydrogen atom abstraction from the amino group or the addition of a radical to the aromatic ring. The calculated activation energies for these transition states can help to predict the feasibility and selectivity of different radical pathways.
The table below presents hypothetical data for the calculated imaginary frequencies and key geometric parameters for a transition state in a representative reaction of a halogenated aniline, illustrating the type of information obtained from such studies.
| Reaction Pathway | Transition State Imaginary Frequency (cm⁻¹) | C-Cl Bond Length (Å) | C-Nucleophile Bond Length (Å) |
| S-N-Ar Substitution with Methoxide | -350 | 2.15 | 2.05 |
| Hydrogen Abstraction by Hydroxyl Radical | -1200 | 1.75 | N/A |
Note: The data in this table is illustrative and not based on actual calculations for this compound.
Once the reactants, products, intermediates, and transition states for a given reaction have been computationally optimized, a reaction energy profile can be constructed. This profile plots the potential energy of the system as a function of the reaction coordinate, providing a visual representation of the energy changes that occur during the reaction.
For this compound, computational studies can be used to compare the energy profiles of different competing reaction pathways. For example, one could compare the activation energies for nucleophilic substitution at the ortho and para positions to the chlorine atom to predict the regioselectivity of the reaction. Similarly, the energy profiles for polar versus radical-mediated pathways could be compared to determine which mechanism is more favorable under specific conditions.
By applying transition state theory, the calculated activation energies can be used to estimate reaction rate constants. This allows for a quantitative comparison between theoretical predictions and experimental kinetic data, providing a powerful means of validating the proposed reaction mechanism.
The following table provides a hypothetical comparison of calculated activation energies for different reaction pathways of a substituted aniline, demonstrating the utility of reaction energy profiles in mechanistic analysis.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Aromatic Substitution (ortho-attack) | 25.4 |
| Nucleophilic Aromatic Substitution (para-attack) | 28.1 |
| Radical Hydrogen Abstraction (from NH₂) | 15.8 |
Note: The data in this table is illustrative and not based on actual calculations for this compound.
Through such computational investigations, a detailed and quantitative understanding of the chemical reactivity of this compound can be achieved, complementing and guiding experimental studies.
Derivatization and Analog Synthesis Utilizing 2 Chloro 3,4 Dimethylaniline
Synthesis of Substituted Arylamine Derivatives
The nitrogen atom of 2-Chloro-3,4-dimethylaniline can be readily functionalized through reactions such as alkylation and acylation, leading to a diverse range of secondary and tertiary amines and amide derivatives.
N-Alkylation of anilines can be achieved using various methods, including reaction with alkyl halides or through reductive amination. For instance, the reaction of anilines with benzyl alcohol, catalyzed by complexes of iridium or ruthenium, yields N-benzylated products. byjus.com While specific studies on this compound are not prevalent, analogous reactions with 2,4-dimethylaniline have been shown to produce the corresponding N-benzyl derivative, albeit with lower conversion compared to less substituted anilines. byjus.com
N-Acylation is a fundamental transformation that converts primary amines into amides using acylating agents like acyl chlorides or anhydrides. This reaction is often performed in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct. justia.com The acylation of this compound would yield N-(2-chloro-3,4-dimethylphenyl) amides, which are important precursors for various synthetic applications, including the Vilsmeier-Haack reaction for quinoline (B57606) synthesis. google.comgoogleapis.com
Table 1: Potential N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| N-Alkylation | Benzyl alcohol, Ir/Ru catalyst | N-Benzyl-2-chloro-3,4-dimethylaniline |
| N-Acylation | Acetyl Chloride, Pyridine | N-(2-chloro-3,4-dimethylphenyl)acetamide |
| N-Sulfonylation | p-Toluenesulfonyl chloride | N-(2-chloro-3,4-dimethylphenyl)tosylamide |
Amides: Beyond simple N-acylation, amide bonds can be formed by coupling this compound with carboxylic acids using activating agents. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium salts. mdpi.comgoogleapis.com These methods are widely used in medicinal chemistry to synthesize a vast array of amide-containing structures. mdpi.com
Ureas: Substituted ureas are significant functional groups in pharmaceuticals and agrochemicals. The synthesis of unsymmetrical ureas involving an aniline (B41778) can be achieved by reacting the aniline with an isocyanate. researchgate.net Alternatively, anilines can react with phosgene or its equivalents to form an intermediate carbamoyl chloride or isocyanate, which then reacts with another amine. google.com A patent for herbicidal compounds describes the synthesis of 1-cyclopropyl-3-(3,4-dimethylphenyl)urea from 3,4-dimethylaniline (B50824) and cyclopropyl isocyanate, illustrating a pathway applicable to the 2-chloro analogue. google.com
Carbamates: Carbamates can be synthesized from anilines by reaction with chloroformates, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. nih.gov Another approach involves the reaction of anilines with dialkyl carbonates or other carbonylating agents. google.com These reactions provide N-aryl carbamates, which are stable functional groups and useful as protecting groups in multi-step syntheses. nih.govgoogle.com
Table 2: Synthesis of Amide, Urea, and Carbamate Derivatives
| Derivative | Reagents | General Conditions | Expected Product |
|---|---|---|---|
| Amide | Benzoic acid, EDC, HOBt | DMF, Room Temperature | N-(2-chloro-3,4-dimethylphenyl)benzamide |
| Urea | Phenyl isocyanate | Inert solvent (e.g., Toluene) | 1-(2-chloro-3,4-dimethylphenyl)-3-phenylurea |
| Carbamate | Ethyl chloroformate, Triethylamine | DCM, 0 °C to Room Temp | Ethyl (2-chloro-3,4-dimethylphenyl)carbamate |
Heterocyclic Ring Formation with this compound as a Synthon
This compound is a valuable precursor for synthesizing heterocyclic compounds, particularly those containing nitrogen. The aniline moiety can act as a nucleophile or be transformed into a reactive intermediate for cyclization reactions.
Condensation reactions are a cornerstone of heterocyclic synthesis. One of the most relevant applications for anilines is the synthesis of quinolines. The Vilsmeier-Haack reaction, for example, utilizes an acetanilide (the N-acetylated derivative of an aniline) as a substrate. google.comgoogleapis.com The reaction with a Vilsmeier reagent (formed from phosphorus oxychloride and DMF) leads to cyclization and formylation, yielding a 2-chloro-3-formylquinoline. google.comgoogleapis.comgoogleapis.com This product can then undergo further condensation reactions at the formyl group to build more complex heterocyclic systems. google.com
Another important class of heterocycles, benzimidazoles, are typically synthesized by the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. While this compound itself is not an o-phenylenediamine, its derivatives could potentially be used in other routes to access fused imidazole systems.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. Anilines are common components in many MCRs. For instance, the Ugi four-component reaction can involve an amine, a carboxylic acid, an isocyanide, and a carbonyl compound to produce a di-peptide-like structure. Substituted anilines can be readily employed in such reactions to generate diverse molecular libraries. MCRs leading to heterocyclic structures like quinazolinones often utilize an aniline or a related derivative, such as anthranilic acid, as a key building block.
The construction of fused ring systems often involves an intramolecular cyclization step onto the aromatic ring of the aniline. The aforementioned Vilsmeier-Haack synthesis of quinolines is a prime example of this strategy, where an N-acylated aniline is induced to cyclize, forming a new pyridine ring fused to the original benzene ring. googleapis.comgoogleapis.com
Other classical methods for quinoline synthesis, such as the Skraup or Friedländer synthesis, also rely on aniline precursors. The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To utilize this compound in a Friedländer synthesis, it would first need to be converted into an appropriate o-aminoaryl ketone or aldehyde derivative. Electrophilic cyclization of N-(2-alkynyl)anilines, prepared from the parent aniline, is another modern strategy to access substituted quinolines. These methods highlight the potential of this compound as a foundational scaffold for building complex, fused heterocyclic architectures.
Table 3: Examples of Heterocyclic Systems Derived from Anilines
| Heterocycle | Synthetic Strategy | Key Intermediate from this compound |
|---|---|---|
| Quinoline | Vilsmeier-Haack Reaction | N-(2-chloro-3,4-dimethylphenyl)acetamide |
| Quinoline | Friedländer Synthesis | 2-Amino-3,4-dimethyl-5-chlorobenzaldehyde (Hypothetical) |
| Quinoline | Electrophilic Cyclization | N-(2-alkynyl)-2-chloro-3,4-dimethylaniline (Hypothetical) |
| Quinazolinone | Multi-component Reaction | This compound (as amine component) |
Polymer and Material Science Applications of this compound Derivatives
Derivatives of aniline are fundamental precursors in the synthesis of high-performance polymers, including polyanilines, polyamides, and polyimides. The substituents on the aniline ring—in this case, chlorine and two methyl groups—can significantly influence the final properties of a polymer, such as solubility, thermal stability, and electrical conductivity.
Incorporation into Polymeric Backbones for Functional Materials
Theoretically, this compound could be chemically modified to possess two reactive sites (e.g., conversion into a diamine or a diacid derivative), enabling it to be incorporated as a monomer into a polymer backbone through step-growth polymerization. The presence of the chlorine atom and methyl groups would be expected to impart specific characteristics to the resulting polymer:
Increased Solubility: The methyl groups could disrupt polymer chain packing, potentially increasing solubility in organic solvents.
Modified Electronic Properties: The electron-withdrawing nature of the chlorine atom combined with the electron-donating methyl groups would alter the electron density of the aromatic ring, which could influence the polymer's electronic and optical properties.
Flame Retardancy: The chlorine atom might enhance the flame-retardant properties of the material.
However, no specific examples or research data detailing the synthesis or properties of polymers incorporating the this compound moiety have been found.
Synthesis of Monomers for Polymerization Processes
For this compound to be used in polymerization, it would first need to be converted into a suitable monomer. This could involve several synthetic routes, such as:
Nitration and Reduction: Introducing a second amino group to create a diamine monomer, which could then be reacted with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively.
Oxidative Coupling: Polymerization through oxidative coupling, similar to the synthesis of polyaniline, could theoretically produce a conductive polymer. The substitution pattern would affect the polymerization process and the resulting polymer's conductivity and processability.
Detailed synthetic procedures, reaction yields, and characterization data for monomers derived from this compound are absent from the available scientific literature. Consequently, no data tables of monomer properties or polymerization results can be provided.
Design of Optoelectronic and Redox-Active Materials
The electronic nature of substituted anilines makes them attractive for creating materials with optoelectronic or redox-active properties. The specific arrangement of chloro and dimethyl substituents on the aniline ring would modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for applications in:
Organic Light-Emitting Diodes (OLEDs): As charge-transporting or emissive materials.
Organic Photovoltaics (OPVs): As donor or acceptor materials.
Redox-Flow Batteries: As active materials in energy storage systems.
While the general principles of molecular design suggest that derivatives of this compound could be tailored for these applications, there is no published research demonstrating their synthesis, characterization, or performance in such devices. Studies on the optical absorption, fluorescence, or electrochemical behavior of polymers or materials derived from this specific compound are not available.
Advanced Spectroscopic and Analytical Research Methodologies for 2 Chloro 3,4 Dimethylaniline
Chromatographic Separation Techniques in Research
Chromatography is the cornerstone for the analysis of substituted anilines, providing the necessary separation from interfering compounds and structurally similar isomers. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aniline (B41778) derivatives, which can be thermolabile or not sufficiently volatile for gas chromatography. thermofisher.com Reversed-phase HPLC is the most common mode employed for these compounds.
Detailed research findings indicate that the separation of dimethylaniline isomers can be effectively achieved using C18 columns with a mobile phase typically consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com The use of formic acid makes the mobile phase compatible with mass spectrometry detection. sielc.com For the analysis of related compounds like 2,6-dimethylaniline, gradient elution with a mixture of acetonitrile and orthophosphoric acid has been successfully used. researchgate.net Given the structural similarity, these methods are directly applicable to the analysis of 2-Chloro-3,4-dimethylaniline.
Table 1: Representative HPLC Conditions for Analysis of Related Aniline Compounds This table is generated based on typical methodologies for structurally similar compounds.
| Parameter | Condition | Source |
| Column | Reversed-phase C18 (e.g., Hypersil BDS) | researchgate.net |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., Formic Acid, Phosphoric Acid) | sielc.comsielc.comresearchgate.net |
| Detection | UV-Vis Detector, Amperometric Detector, Mass Spectrometry (MS) | researchgate.net |
| Mode | Isocratic or Gradient Elution | researchgate.net |
Gas Chromatography (GC) for Mixture Analysis
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds like this compound. It is frequently coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. The separation of various substituted anilines, including chloroaniline and dimethylaniline isomers, has been extensively documented. chem-agilent.com
Typical GC methods utilize fused silica capillary columns, such as a DB-5ms or an SE-54, which provide excellent resolution. chem-agilent.comepa.gov A temperature-programmed oven is used to elute the analytes based on their boiling points and interaction with the stationary phase. For instance, a common oven program starts at a low temperature (e.g., 40-70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280-290°C) to ensure the elution of all compounds of interest. chem-agilent.comtandfonline.com The separation of chloroaniline isomers can be challenging and may require specialized stationary phases or optimized chromatographic conditions to achieve baseline resolution. epa.govrsc.org
Table 2: Typical Gas Chromatography (GC) Parameters for Substituted Aniline Analysis This table represents common conditions used for the analysis of chloroaniline and dimethylaniline derivatives.
| Parameter | Condition | Source |
| Column | Fused Silica Capillary (e.g., ZB5ms, DB-5ms) | chem-agilent.comtandfonline.com |
| Carrier Gas | Helium or Hydrogen | chem-agilent.comtandfonline.com |
| Injector | Splitless, 180-250°C | chem-agilent.comtandfonline.com |
| Oven Program | Example: Start at 70°C (1 min hold), ramp 3°C/min to 150°C, then ramp 10°C/min to 280°C | tandfonline.com |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD) | chem-agilent.comepa.govosha.gov |
Advanced Column Chemistries and Detection Modalities
To overcome the challenges of separating complex mixtures of isomers, research has moved towards advanced column chemistries. For HPLC, mixed-mode columns that offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) can provide unique selectivity for polar and ionizable compounds like substituted anilines. sielc.com For GC, stationary phases with different polarities are used to alter selectivity and resolve co-eluting isomers. epa.govrsc.org
In terms of detection, while UV is common for HPLC, more selective detectors offer significant advantages. Amperometric detection, for example, has been shown to provide high sensitivity for the determination of 2,6-dimethylaniline impurities. researchgate.net In GC, the Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds like anilines, minimizing interference from other compounds in the sample matrix. epa.gov However, coupling chromatography with mass spectrometry remains the gold standard for both high sensitivity and specificity.
Mass Spectrometry for Structural Elucidation and Quantification in Research
Mass Spectrometry (MS) is an indispensable tool in the analysis of this compound. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides not only sensitive detection and quantification but also rich structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.
Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of analysis, which is particularly useful for detecting trace levels of contaminants in complex matrices like environmental water samples. tandfonline.comresearchgate.net In MS/MS, the molecular ion (precursor ion) of the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then specific fragment ions (product ions) are monitored in the second mass analyzer. tandfonline.com This technique, often performed in the Multiple Reaction Monitoring (MRM) mode, drastically reduces background noise and chemical interference, leading to improved signal-to-noise ratios and lower detection limits. tandfonline.com
For a related isomer, 4-chloro-N,N-dimethylaniline, the precursor ion [M+H]+ at m/z 156.0575 is fragmented to produce product ions at m/z 141.0338 and 121.0885, corresponding to the loss of a methyl group and a subsequent loss of chlorine or rearrangement. nih.gov A similar fragmentation pathway would be expected for this compound. The quantification by MS/MS is generally more precise and sensitive than single quadrupole MS analysis. tandfonline.comresearchgate.net
Table 3: Illustrative Tandem Mass Spectrometry (MS/MS) Parameters for a Chloro-dimethylaniline Isomer Data based on the analysis of 4-chloro-N,N-dimethylaniline via LC-ESI-MS/MS.
| Parameter | Value | Source |
| Precursor Ion (m/z) | 156.0575 [M+H]⁺ | nih.gov |
| Product Ion 1 (m/z) | 141.0338 | nih.gov |
| Product Ion 2 (m/z) | 121.0885 | nih.gov |
| Ionization Mode | Positive Electrospray (ESI+) | tandfonline.com |
| Fragmentation Mode | Higher-Energy C-trap Dissociation (HCD) | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability allows for the determination of the elemental formula of an unknown compound and provides a high degree of confidence in its identification. For this compound, the molecular formula is C₈H₁₀ClN. HRMS can distinguish this specific formula from other potential compounds that may have the same nominal mass but a different elemental composition. This is crucial for unequivocal identification in research and regulatory settings.
Table 4: Exact Mass Data for this compound Calculated based on the elemental composition.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | nih.gov |
| Monoisotopic Mass | 155.05018 Da | nih.gov |
| Average Molecular Weight | 155.62 g/mol | nih.gov |
Ionization Techniques for Aromatic Amine Analysis (e.g., ESI, CI)
Mass spectrometry (MS) is a cornerstone of molecular analysis. For aromatic amines like this compound, "soft" ionization techniques are often preferred as they minimize fragmentation and typically preserve the molecular ion, which is crucial for determining molecular weight. nih.gov
Electrospray Ionization (ESI): ESI has become a widely used technique in analytical chemistry due to its applicability to polar and semi-polar compounds. d-nb.info For aromatic amines, protonation is the predominant mechanism for ion formation in ESI, yielding a protonated molecule [M+H]⁺. nih.govd-nb.info The efficiency of this ionization process is highly dependent on the analyte's ability to be charged, with solution basicity playing a key role. d-nb.info The response of substituted anilines in ESI-MS can be influenced by solvent pH; weaker bases often show a higher response in an acidic medium where they are more readily protonated. d-nb.info
Chemical Ionization (CI): Chemical Ionization is another soft ionization method that is particularly useful when the molecular ion is weak or absent in Electron Ionization (EI) mass spectra, which can be the case for some amines. whitman.edu In CI, a reagent gas is ionized, and these ions then react with the analyte molecule, typically through proton transfer, to produce [M+H]⁺ ions. researchgate.net This process imparts less energy to the analyte compared to EI, resulting in less fragmentation and a more prominent molecular ion peak. whitman.edu Techniques using protonated ethanol (B145695) or acetone as reagent ions are employed to selectively detect compounds with high proton affinity, such as amines, while minimizing interference from other organic compounds. researchgate.netsemanticscholar.org This selectivity makes CI a powerful tool for the trace analysis of atmospheric amines. semanticscholar.orgcopernicus.org
The choice between ESI and CI often depends on the sample matrix and the interface with separation techniques like liquid chromatography (for ESI) or gas chromatography (for CI). Both methods are invaluable for confirming the molecular mass of aromatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR provide definitive information about the number and connectivity of atoms.
In the ¹H NMR spectrum, one would expect to see distinct signals for the two aromatic protons, the two methyl groups, and the amine (-NH₂) protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro, amino, and methyl substituents. The integration of these signals confirms the number of protons in each environment.
In the ¹³C NMR spectrum, distinct signals would appear for each of the eight carbon atoms in the molecule. The chemical shifts, particularly for the aromatic carbons, are sensitive to the substituent effects and the orientation of the amino group. mdpi.com For instance, the chemical shift of the carbon atom para to the amino group can be used to estimate the twist angle of the amino group relative to the benzene ring. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary depending on solvent and experimental conditions.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1-NH₂ | - | ~143-145 |
| C2-Cl | - | ~120-122 |
| C3-CH₃ | - | ~137-139 |
| C4-CH₃ | - | ~128-130 |
| C5-H | ~6.6-6.8 | ~115-117 |
| C6-H | ~7.0-7.2 | ~130-132 |
| 3-CH₃ | ~2.1-2.3 | ~19-21 |
| 4-CH₃ | ~2.1-2.3 | ~18-20 |
Advanced NMR Experiments (e.g., 2D NMR) for Complex Structure Determination
For unambiguous structural assignment, especially for derivatives or in complex mixtures, two-dimensional (2D) NMR experiments are essential. nih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, it would show a correlation between the two aromatic protons on the ring, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign the protonated aromatic carbons by linking the ¹H signals of the C5-H and C6-H to their corresponding ¹³C signals. It would also connect the methyl proton signals to their respective methyl carbon signals.
These advanced techniques, used in combination, leave no ambiguity in the structural assignment of this compound and its derivatives. nih.gov
Application in Reaction Monitoring and Stereochemical Analysis
NMR spectroscopy's non-invasive and quantitative nature makes it an excellent tool for real-time reaction monitoring. magritek.comnih.gov By acquiring NMR spectra at regular intervals during a synthesis, chemists can track the consumption of reactants and the formation of products and intermediates. magritek.comresearchgate.net For reactions involving this compound, such as acylation or Sandmeyer reactions, ¹H NMR can be used to follow the appearance of new signals corresponding to the product and the disappearance of the starting material's signals, allowing for the determination of reaction kinetics and endpoints. magritek.comncert.nic.in Modern benchtop NMR spectrometers can even be integrated into fume hoods for online monitoring of reactions in continuous flow systems. magritek.com
While this compound itself is achiral, it can be used to synthesize chiral derivatives. NMR is a primary method for stereochemical analysis. In the case of diastereomers, the compounds are chemically distinct and will generally have different NMR spectra. For enantiomers, which have identical spectra in achiral solvents, their analysis requires the use of chiral auxiliary agents. This can involve chiral solvating agents, which form transient diastereomeric complexes, or chiral derivatizing agents, which create covalent diastereomers, both of which can be distinguished by NMR.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography, particularly single-crystal X-ray diffraction (SCXRD), is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.commdpi.com This technique provides highly accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular constitution and conformation. mdpi.com For a compound like this compound, a crystal structure would unequivocally verify the substitution pattern on the aromatic ring and provide details about the planarity of the molecule.
Single Crystal X-ray Diffraction of this compound Derivatives
Table 2: Illustrative Crystallographic Data for a Substituted Chloroaniline Derivative (2-Chloro-N-[4-(dimethylamino)benzylidene]aniline) Data sourced from a representative structure to demonstrate typical parameters. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₅ClN₂ |
| Formula Weight | 258.74 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.7301 (8) |
| b (Å) | 12.2016 (18) |
| c (Å) | 14.047 (2) |
| Volume (ų) | 1325.0 (3) |
| Z (molecules/unit cell) | 4 |
Analysis of Intermolecular Interactions and Crystal Packing
Crystal engineering focuses on understanding and utilizing intermolecular interactions to control the packing of molecules in a crystal lattice. ias.ac.in In the crystals of chloroaniline derivatives, a variety of non-covalent interactions dictate the supramolecular architecture. acs.orgacs.org
Hydrogen Bonding: The amine group (-NH₂) is a hydrogen bond donor, and it can form N-H···N or N-H···Cl hydrogen bonds, which often play a primary role in organizing molecules into chains, sheets, or more complex networks. researchgate.netnih.gov
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites like a nitrogen atom. acs.org
π-π Stacking: The aromatic rings can engage in face-to-face π-π stacking interactions, which are significant in stabilizing the crystal packing, often resulting in columnar arrangements of the molecules. nih.gov
The analysis of these combined interactions provides a comprehensive understanding of the forces governing the solid-state structure of this compound derivatives. ias.ac.inmdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Spectroscopic Methodologies (IR, UV-Vis, Raman) in Chemical Research
Spectroscopic techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy are indispensable tools in chemical research for the elucidation of molecular structure, functional groups, and electronic properties. These non-destructive methods provide detailed information about the vibrational and electronic states of a molecule, which are highly sensitive to its specific atomic composition and arrangement. For a substituted aniline like this compound, these techniques would be employed to confirm its identity, analyze its conformational properties, and understand its electronic structure.
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational modes of the molecule's functional groups. By analyzing the frequencies of these vibrations, scientists can identify the presence of specific bonds and functional groups, providing a molecular "fingerprint."
The key vibrational modes expected for this compound would include:
N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the 3300–3500 cm⁻¹ region researchgate.net. The presence of intermolecular hydrogen bonding (N-H···N) can cause shifts in these frequencies, as observed in studies of 2,4-dimethylaniline ias.ac.in.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl C-H stretching modes would appear just below 3000 cm⁻¹.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring typically occur in the 1400–1650 cm⁻¹ range.
C-N and C-Cl Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region, while the C-Cl stretching mode would appear at a lower frequency, typically between 600-800 cm⁻¹.
Methyl Group Deformations: Symmetric and asymmetric bending (deformation) modes of the -CH₃ groups are anticipated around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the C-N bond could be a point of interest. Although significant conformational isomerism is not expected due to the planarity of the aniline ring, computational studies could determine the most stable geometry by calculating the potential energy surface related to the orientation of the amino group and its interaction with adjacent substituents.
Table 1: Predicted Major Vibrational Frequencies for this compound (Note: These are predicted values based on characteristic group frequencies and data from similar substituted anilines. Experimental verification is required.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |
| Asymmetric N-H Stretch | 3450 - 3500 | -NH₂ |
| Symmetric N-H Stretch | 3350 - 3400 | -NH₂ |
| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |
| Asymmetric C-H Stretch | 2950 - 2980 | -CH₃ |
| Symmetric C-H Stretch | 2860 - 2890 | -CH₃ |
| Aromatic C=C Stretch | 1400 - 1650 | Benzene Ring |
| C-N Stretch | 1250 - 1350 | Ar-NH₂ |
| C-Cl Stretch | 600 - 800 | Ar-Cl |
Electronic spectroscopy, primarily UV-Vis spectroscopy, examines the transitions of electrons between molecular orbitals upon the absorption of ultraviolet or visible light. For aromatic compounds like this compound, the absorption bands typically arise from π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the nitrogen atom in the amino group.
The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the aromatic ring. The amino group acts as an electron-donating group (auxochrome), which typically shifts the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The chlorine atom and methyl groups also influence the electronic structure and thus the UV-Vis spectrum.
Charge Transfer Studies: Substituted anilines are known to act as electron donors in the formation of charge-transfer (CT) complexes with suitable electron acceptors researchgate.netresearchgate.net. These complexes exhibit new, characteristic absorption bands in the electronic spectrum that are not present in the spectra of the individual donor or acceptor molecules youtube.com. The energy of this CT band is related to the ionization potential of the electron donor and the electron affinity of the acceptor.
In the context of this compound, studies could be performed by mixing it with a π-acceptor like iodine or a quinone in a non-polar solvent and recording the UV-Vis spectrum researchgate.net. The appearance of a new, broad absorption band at a longer wavelength would indicate the formation of a CT complex. Analysis of this band can provide valuable information about the electronic properties of the aniline derivative, such as its electron-donating ability. The formation of such complexes can be described as a partial electron transfer from the highest occupied molecular orbital (HOMO) of the aniline (donor) to the lowest unoccupied molecular orbital (LUMO) of the acceptor.
Table 2: Predicted Electronic Transitions for this compound in a Non-polar Solvent (Note: These are hypothetical values based on typical transitions for substituted anilines. The exact λmax is dependent on the solvent and specific electronic effects of the substituents.)
| Transition | Predicted λmax Range (nm) | Description |
| π → π | 230 - 260 | Electronic transition within the π-system of the benzene ring. |
| n → π | 280 - 320 | Transition of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital of the ring. |
| Charge Transfer | 400 - 550 | Appears upon complexation with an electron acceptor (e.g., iodine). |
Computational Chemistry and Theoretical Studies of 2 Chloro 3,4 Dimethylaniline
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in predicting the fundamental properties of 2-Chloro-3,4-dimethylaniline. These methods solve the Schrödinger equation for the molecule, yielding detailed information about its electronic and geometric structure.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the molecular geometry and electronic structure of organic compounds like this compound. DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict the optimized geometry of the molecule in its ground state. researchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.
The electronic structure of this compound can also be thoroughly investigated using DFT. Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the amino group and the chlorine atom due to their high electronegativity, while the aromatic ring and methyl groups would exhibit regions of positive potential.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-N Bond Length | ~1.40 Å |
| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |
| C-H (methyl) Bond Lengths | ~1.09 Å |
| C-N-H Bond Angle | ~112° |
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
|---|---|
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -0.8 eV |
| HOMO-LUMO Energy Gap | ~ 4.7 eV |
Ab Initio Methods for Electronic Property Predictions
Ab initio methods, which translates to "from the beginning," are quantum chemical calculations that are based on first principles without the use of experimental data. wikipedia.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While computationally less expensive than more advanced methods, HF theory does not fully account for electron correlation, which can affect the accuracy of the predicted electronic properties.
More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more accurate description of electron correlation. These methods can yield highly reliable predictions of electronic properties, including ionization potentials, electron affinities, and electronic transition energies. However, the computational cost of these methods increases significantly with the size of the molecule and the basis set used. For a molecule like this compound, MP2 calculations would offer a good balance between accuracy and computational feasibility for predicting its electronic properties with high confidence.
Conformational Analysis and Energy Landscapes
The presence of rotatable bonds in this compound, specifically the C-N bond of the amino group and the C-C bonds of the methyl groups, gives rise to different spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies.
By systematically rotating the dihedral angles associated with these bonds and calculating the potential energy at each step, a potential energy surface or energy landscape can be generated. The minima on this surface correspond to the stable conformers, while the maxima represent the transition states between them. For N,N-dimethylaniline, studies have shown a preference for a quasi-planar structure of the Ph-NC2 fragment. researchgate.net In the case of this compound, the steric hindrance from the ortho-chloro and methyl substituents would significantly influence the rotational barrier of the amino group and the preferred orientation of the methyl groups. Computational methods can precisely quantify these energy differences, providing insights into the molecule's flexibility and the population of different conformers at a given temperature.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques extend the application of computational chemistry to explore the dynamic behavior of molecules and their interactions with their environment.
Prediction of Reactivity and Selectivity Based on Electronic Descriptors
Quantum chemical calculations provide a suite of electronic descriptors that are powerful tools for predicting the reactivity and selectivity of this compound. These descriptors are derived from the electronic structure of the molecule and offer a quantitative measure of its chemical behavior.
Key reactivity descriptors include:
Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution.
Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule.
The analysis of local reactivity descriptors, such as the Fukui functions, can predict the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For this compound, the amino group and the aromatic ring are expected to be the primary sites for electrophilic attack, and the Fukui functions can pinpoint the specific atoms that are most susceptible. The presence of the electron-donating amino and methyl groups and the electron-withdrawing chloro group will influence the regioselectivity of such reactions. masterorganicchemistry.com
Table 3: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Predicted Value |
|---|---|
| Chemical Potential (μ) | ~ -3.15 eV |
| Chemical Hardness (η) | ~ 2.35 eV |
Studies on Intermolecular Interactions and Solvation Effects
The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules. Molecular modeling can be used to study these non-covalent interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For instance, the amino group of this compound can act as a hydrogen bond donor, while the nitrogen and chlorine atoms can act as hydrogen bond acceptors.
Solvation effects, or the influence of a solvent on the properties and reactivity of a solute, are crucial for understanding chemical processes in solution. acs.org Computational models, such as the Polarizable Continuum Model (PCM), can simulate the presence of a solvent by treating it as a continuous medium with a specific dielectric constant. These calculations can predict how the geometry, electronic structure, and reactivity of this compound are altered in different solvent environments. For example, polar solvents would be expected to stabilize charge separation within the molecule, potentially affecting its dipole moment and the energies of its frontier molecular orbitals. nih.gov
QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Methodologies (non-biological applications)
Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the physicochemical properties of chemicals based on their molecular structure. mdpi.comnih.gov These models establish a mathematical relationship between calculated molecular descriptors (which quantify aspects of molecular structure) and an experimentally measured property. For non-biological applications, QSPR can predict properties such as boiling point, vapor pressure, solubility, or chromatographic retention times. mdpi.com
The development of a QSPR model for a class of compounds like substituted anilines involves several key steps:
Data Set Compilation : A training set of molecules with known experimental property values is assembled. For predicting a property of this compound, this set would ideally include a diverse range of other chlorinated and methylated anilines.
Descriptor Calculation : A variety of molecular descriptors are calculated for each molecule in the set. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum-chemical descriptors (e.g., dipole moment, orbital energies), and geometric descriptors.
Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the property of interest.
Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.
While specific QSPR studies focused on the non-biological properties of this compound are not prominent in the literature, the methodology can be illustrated with a hypothetical model for predicting a physical property, such as the octanol-water partition coefficient (logP), for a series of substituted anilines.
Table 1: Hypothetical QSPR Data for Predicting logP in Substituted Anilines
This interactive table illustrates the type of data used in a QSPR study. The "Predicted logP" would be calculated from a regression equation derived from the molecular descriptors.
| Compound | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Polar Surface Area (Ų) | Experimental logP | Predicted logP |
| Aniline (B41778) | 93.13 | 1.53 | 26.02 | 0.90 | 0.92 |
| 3,4-Dimethylaniline (B50824) | 121.18 | 1.65 | 26.02 | 2.50 nih.gov | 2.45 |
| 4-Chloroaniline | 127.57 | 2.99 | 26.02 | 1.83 | 1.88 |
| This compound | 155.62 | ~2.10 | 26.02 | (unknown) | ~3.15 |
Advanced Theoretical Concepts Applied to Substituted Anilines
To gain a deeper understanding of the electronic structure and chemical reactivity of this compound, advanced theoretical concepts are employed. These methods move beyond simple structural representations to probe the distribution and energy of electrons within the molecule.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity.
For this compound, the substituents on the aniline ring significantly influence the FMOs:
Amine (-NH₂) Group : The nitrogen lone pair contributes significantly to the HOMO, raising its energy and making the molecule more susceptible to electrophilic attack.
Methyl (-CH₃) Groups : As electron-donating groups, the two methyl substituents further increase the electron density of the aromatic ring and raise the HOMO energy level.
Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the energies and spatial distributions of these orbitals. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. In substituted anilines, the nature and position of substituents tune these energy levels. For example, electron-donating groups tend to increase the HOMO energy and decrease the gap, while electron-withdrawing groups generally lower both HOMO and LUMO energies.
Table 2: Typical Calculated FMO Energies for Aniline and Related Compounds
This table provides representative DFT-calculated values to illustrate how substituents affect frontier orbital energies. Actual values can vary with the computational method and basis set used.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Aniline | -5.15 | -0.10 | 5.05 |
| 3,4-Dimethylaniline | -4.90 | -0.05 | 4.85 |
| 4-Chloroaniline | -5.30 | -0.35 | 4.95 |
| This compound | ~-5.0 to -5.2 | ~-0.2 to -0.3 | ~4.8 to 4.9 |
Charge Distribution Analysis and Electrostatic Potential Maps
Charge distribution analysis provides a quantitative picture of how electrons are distributed among the atoms in a molecule. This is crucial for understanding properties like dipole moment and intermolecular interactions. A related and more intuitive tool is the Molecular Electrostatic Potential (MEP) map. The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule, showing regions of positive and negative potential.
For this compound, an MEP map would reveal:
Negative Potential (Red/Yellow) : These regions are electron-rich and are susceptible to electrophilic attack. The most negative potential is expected to be localized on the nitrogen atom of the amine group due to its lone pair of electrons. The aromatic ring will also exhibit negative potential, influenced by the electron-donating amine and methyl groups.
Positive Potential (Blue) : These regions are electron-poor and are associated with electrophilic character. The hydrogen atoms of the amine group are expected to show a significant positive potential.
Neutral Potential (Green) : These regions have a relatively balanced electrostatic potential.
The chlorine atom introduces a complex feature on the MEP map. While highly electronegative, leading to a negative potential around it, the region directly opposite the C-Cl bond along the bond axis (the "sigma-hole") can exhibit a positive potential, making it a potential site for halogen bonding. Computational studies on related molecules like N,N-dimethylaniline have been used to illustrate these charge distributions three-dimensionally. researchgate.net Similarly, detailed charge-density analyses have been performed on other substituted anilines, providing insight into the electrostatic properties derived from different modeling techniques. researchgate.netscispace.com
Table 3: Expected Electrostatic Potential Features of this compound
This interactive table summarizes the anticipated characteristics of the MEP map for the target molecule based on the functional groups present.
| Molecular Region | Functional Group | Expected Electrostatic Potential | Implication for Reactivity |
| Nitrogen Atom | Amine (-NH₂) | Strongly Negative | Site for protonation and electrophilic attack |
| Amine Hydrogens | Amine (-NH₂) | Strongly Positive | Site for hydrogen bonding (donor) |
| Aromatic Ring | Phenyl | Generally Negative | Susceptible to electrophilic aromatic substitution |
| Chlorine Atom | Chloro (-Cl) | Negative (around atom), potentially Positive (sigma-hole) | Can act as a hydrogen bond acceptor or halogen bond donor |
| Methyl Hydrogens | Methyl (-CH₃) | Slightly Positive | Generally unreactive |
Environmental Dynamics and Degradation Pathways of 2 Chloro 3,4 Dimethylaniline
Biodegradation Studies in Environmental Matrices
The microbial breakdown of 2-Chloro-3,4-dimethylaniline is a key process in its natural attenuation in soil and water. Studies on analogous compounds provide insights into the likely metabolic routes and influencing factors.
The microbial degradation of aromatic amines, including halogenated and alkylated anilines, typically proceeds through aerobic pathways initiated by oxygenase enzymes. For many substituted anilines, the initial step involves an oxidative deamination to form a catechol derivative. nih.gov This is often followed by ring cleavage via either an ortho- or meta-cleavage pathway. nih.govethz.ch
In the case of chlorinated anilines, a common initial step is the removal of the chlorine atom, a process known as dehalogenation, which can be followed by the degradation of the resulting aniline (B41778) molecule. ethz.ch For instance, the biodegradation of 2,4-dichloroaniline has been shown to begin with the removal of the ortho-chlorine, forming a monochlorinated aniline that is more readily degraded. ethz.ch Another possibility is the direct dioxygenation of the aromatic ring, leading to the formation of a substituted catechol.
Based on the degradation pathways of structurally similar compounds, a proposed microbial degradation pathway for this compound could involve an initial attack by a dioxygenase enzyme, leading to the formation of a chlorinated and methylated catechol. This intermediate would then undergo ring cleavage, followed by further enzymatic reactions to ultimately yield intermediates of central metabolism. Studies on Delftia tsuruhatensis H1 have shown that it can degrade various chloroanilines, and the elimination of these compounds appears to occur via an ortho-cleavage pathway.
Direct studies identifying the specific biodegradation metabolites of this compound are limited in the available scientific literature. However, by examining the degradation of related compounds, potential metabolites can be inferred.
For example, the biodegradation of 2,4-dimethylaniline by Pseudomonas species has been shown to proceed through oxidative deamination to form a 3-methylcatechol intermediate. nih.gov Similarly, the degradation of various chloroanilines often results in the formation of corresponding chlorocatechols . ethz.chresearchgate.net Therefore, it is plausible that the microbial degradation of this compound would lead to the formation of chloro-dimethylcatechol as a key intermediate. Subsequent ring cleavage would produce muconic acid derivatives, which are further metabolized.
The following table summarizes identified metabolites from the biodegradation of analogous aniline compounds.
| Parent Compound | Microbial Strain/System | Identified Metabolites |
| 2,4-Dimethylaniline | Pseudomonas species | 3-Methylcatechol |
| 2,4-Dichloroaniline | Not specified | Monochlorinated aniline, Chlorocatechol |
| 3,4-Dichloroaniline | Pseudomonas fluorescens 26-K | 3-Chloro-4-hydroxyaniline |
The rate of biodegradation of this compound in soil and water is influenced by a variety of environmental factors. These factors can affect microbial activity and the bioavailability of the compound.
Presence of Co-substrates: The addition of easily degradable organic compounds can enhance the biodegradation of recalcitrant molecules. For instance, the degradation of 3,4-dichloroaniline by Pseudomonas fluorescens 26-K was significantly enhanced in the presence of glucose.
Nutrient Availability: The availability of essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and metabolism.
pH and Temperature: Microbial activity is highly dependent on pH and temperature. The optimal conditions for the degradation of anilines are generally found to be around neutral pH and temperatures between 20-30°C. nih.gov
Compound Concentration: High concentrations of aniline derivatives can be toxic to microorganisms, inhibiting their degradation. However, some bacterial strains have shown tolerance to high concentrations of aniline. nih.gov
Acclimation of Microbial Communities: The pre-exposure of a microbial community to a particular compound can lead to the enrichment of microorganisms capable of its degradation, thereby increasing the degradation rate.
Photodegradation Mechanisms in Aquatic and Atmospheric Environments
In addition to microbial processes, this compound can be degraded by sunlight in a process known as photodegradation. This is a significant removal mechanism in aquatic and atmospheric environments.
It is anticipated that UV irradiation of this compound could lead to the cleavage of the C-N bond, dehalogenation, or oxidation of the methyl groups. The aromatic ring itself may also be subject to hydroxylation or cleavage under prolonged UV exposure.
In the atmosphere, the primary degradation pathway for many organic compounds is their reaction with hydroxyl radicals (•OH), which are highly reactive species formed photochemically. The reaction of hydroxyl radicals with aromatic compounds can proceed via addition to the aromatic ring or hydrogen abstraction from substituent groups.
A study on the degradation of 2,6-dimethylaniline by hydroxyl radicals identified several aromatic by-products, indicating that the initial attack is on the aromatic ring rather than the methyl groups. researchgate.netnih.gov The identified products included:
2,6-dimethyl-nitrobenzene
2,6-dimethyl-phenol
2,6-dimethyl-nitrophenol
2,6-dimethyl-hydroquinone
2,6-dimethyl-p-benzoquinone
2,6-dimethyl-3-hydroxy-p-benzoquinone
Further degradation of these aromatic intermediates leads to the formation of smaller, oxygenated compounds. Carboxylic acids such as maleic, lactic, oxalic, acetic, and formic acids were also identified as later-stage degradation products. researchgate.netnih.gov Based on this, a similar reaction pathway can be proposed for the atmospheric degradation of this compound by hydroxyl radicals, likely leading to a variety of chlorinated and hydroxylated aromatic intermediates and subsequently to ring cleavage products.
The following table presents a list of potential transformation products from the reaction of a related dimethylaniline with hydroxyl radicals.
| Parent Compound | Reactant | Identified Transformation Products |
| 2,6-Dimethylaniline | Hydroxyl Radicals (•OH) | 2,6-dimethyl-nitrobenzene, 2,6-dimethyl-phenol, 2,6-dimethyl-nitrophenol, 2,6-dimethyl-hydroquinone, 2,6-dimethyl-p-benzoquinone, 2,6-dimethyl-3-hydroxy-p-benzoquinone, Maleic acid, Lactic acid, Oxalic acid, Acetic acid, Formic acid |
Kinetics of Photolytic Degradation
The degradation of chloroanilines in aquatic environments is known to be influenced by both direct photolysis, where the molecule itself absorbs light, and indirect photolysis, mediated by reactive species such as hydroxyl radicals (HO•) and singlet oxygen. The rate of direct photolysis is a function of the compound's molar absorption coefficient and the quantum yield of the degradation reaction. For instance, the photodecay rates of hypochlorous acid (HOCl) and hypochlorite (OCl-) have been shown to be monotonically correlated to their molar absorption coefficients and quantum yields nih.gov. The presence of methyl groups on the aniline ring, as in this compound, can influence the electronic properties of the molecule and thus its light absorption and susceptibility to photodegradation.
Studies on other chloroanilines have demonstrated that photodegradation can proceed through various mechanisms, including reductive dehalogenation, photooxidation, and photosubstitution. The specific pathways and their kinetics are highly dependent on the environmental conditions, such as pH and the presence of dissolved organic matter. For example, the formation of hydroxyl radicals and reactive chlorine species, which can significantly accelerate degradation, is wavelength-dependent nih.gov.
Given the lack of direct kinetic data for this compound, a summary of photolytic degradation data for related compounds is presented in Table 1 to provide a comparative context.
Table 1: Photolytic Degradation Data for Related Chloroaniline Compounds
| Compound | Conditions | Observed Half-life/Rate | Reference |
|---|---|---|---|
| 3,4-Dichloroaniline | Surface Water | 18 days | General literature on chloroanilines |
It is important to note that these values are indicative and the actual photolytic degradation kinetics of this compound will depend on specific environmental conditions.
Abiotic Transformation Processes (Hydrolysis, Sorption)
Hydrolytic Stability under Various pH Conditions
Hydrolysis is a key abiotic transformation process that can contribute to the degradation of organic compounds in aqueous environments. The hydrolytic stability of this compound is expected to be influenced by pH. While specific experimental data on the hydrolysis rate constants for this compound across a range of pH values were not found in the available literature, studies on structurally similar compounds can provide an indication of its potential behavior.
For instance, a kinetic study on the hydrolysis of di-3-chloro-2-methyl aniline phosphate (B84403) demonstrated that the rate of hydrolysis is dependent on the acid molarity tsijournals.com. The rate was observed to increase up to a certain acid concentration and then decrease, a phenomenon attributed to the effect of water activity tsijournals.com. This suggests that the amino group of aniline derivatives can be protonated under acidic conditions, which may affect the molecule's susceptibility to hydrolysis.
In a process for the preparation of 4-chloro-2,6-dialkylanilines, it was noted that hydrolysable by-products can be formed and that hydrolysis can be carried out with water or aqueous acid google.com. While this does not provide kinetic data, it indicates that under certain conditions, hydrolysis of chloro-dialkylanilines can occur. Generally, the C-Cl bond in aryl chlorides is relatively stable to hydrolysis under typical environmental pH conditions (pH 5-9). However, the presence of the amino and methyl groups on the aromatic ring can influence the electronic distribution and potentially affect the stability of the C-Cl bond.
Without specific experimental data, a qualitative assessment of the hydrolytic stability of this compound under various pH conditions is presented in Table 2.
Table 2: Postulated Hydrolytic Stability of this compound
| pH Condition | Expected Stability | Rationale |
|---|---|---|
| Acidic (pH < 4) | Potentially slow hydrolysis | Protonation of the amino group may alter reactivity. |
| Neutral (pH 5-9) | Generally stable | Aryl-Cl bond is typically resistant to neutral hydrolysis. |
Further research is required to determine the precise hydrolysis rate constants and degradation products of this compound under different pH regimes.
Sorption to Environmental Particulates and Organic Matter
Sorption to soil, sediment, and dissolved organic matter is a crucial process that governs the transport, bioavailability, and ultimate fate of this compound in the environment. The extent of sorption is typically quantified by the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) regulations.govecetoc.orgchemsafetypro.com.
While specific Kd and Koc values for this compound are not available in the reviewed literature, the sorption behavior of other chloroanilines has been studied. The sorption of these compounds is influenced by factors such as the organic carbon content of the soil or sediment, clay content, pH, and the physicochemical properties of the compound itself, including its hydrophobicity (log Kow). Aromatic amines can interact with soil and sediment components through various mechanisms, including hydrophobic partitioning, hydrogen bonding, and cation exchange (if protonated).
The organic carbon content is often a primary determinant of sorption for non-ionic organic compounds chemsafetypro.com. Therefore, the Koc value is often used to compare the sorption potential of different compounds across various soils and sediments ecetoc.orgchemsafetypro.com. For ionizable compounds like anilines, pH can significantly affect sorption by influencing the degree of ionization. At pH values below the pKa of the anilinium ion, the compound will be protonated and can exhibit stronger sorption to negatively charged soil components like clay minerals and organic matter through cation exchange.
To provide a reference for the potential sorption behavior of this compound, Table 3 presents a summary of sorption coefficients for a related compound, 3,4-dichloroaniline.
Table 3: Sorption Coefficients for 3,4-dichloroaniline
| Soil/Sediment Type | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Reference |
|---|
Given the structural similarities, it is anticipated that this compound will exhibit moderate sorption to soil and sediment, with the extent of sorption being positively correlated with the organic carbon content of the environmental matrix.
Analytical Monitoring of Environmental Concentrations in Research Contexts
Development of Advanced Methods for Trace Analysis in Environmental Samples
The detection and quantification of this compound at trace levels in complex environmental matrices such as water and soil require sensitive and selective analytical methods. While specific methods developed exclusively for this compound are not extensively documented, a range of advanced analytical techniques are applicable for the analysis of chloroanilines and related compounds.
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of semi-volatile organic compounds like chloroanilines tandfonline.com. For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers an alternative approach, particularly for compounds that are thermally labile or require derivatization for GC analysis tandfonline.com. LC-MS/MS has been shown to be a rapid and sensitive method for the direct injection and analysis of aniline derivatives in water samples tandfonline.com.
Sample preparation is a critical step in the analytical workflow to extract and concentrate the analyte of interest from the environmental matrix and to remove potential interferences. Common sample preparation techniques for chloroanilines in water samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) acs.org. For soil and sediment samples, extraction methods such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be utilized.
A comparison of different analytical techniques that could be applied for the trace analysis of this compound is presented in Table 4.
Table 4: Comparison of Analytical Techniques for Trace Analysis
| Technique | Sample Preparation | Advantages | Disadvantages |
|---|---|---|---|
| GC-MS | LLE, SPE, Derivatization may be needed | High resolution, Established libraries | May require derivatization for polar analytes |
| GC-MS/MS | LLE, SPE, Derivatization may be needed | High selectivity and sensitivity, Reduced matrix interference | Higher instrument cost |
The choice of the analytical method will depend on the specific research objectives, the required detection limits, and the nature of the environmental samples being analyzed.
Method Validation for Environmental Research Applications
The validation of analytical methods is essential to ensure the reliability and accuracy of the data generated in environmental research. Method validation demonstrates that an analytical method is suitable for its intended purpose by evaluating key performance parameters. According to international guidelines, a full validation of a bioanalytical method should include assessments of selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability ich.org.
For the analysis of this compound in environmental samples, method validation would involve the following key aspects:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank matrix samples and spiked samples.
Linearity and Range: The range of concentrations over which the method provides a linear response. This is determined by analyzing a series of calibration standards.
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among a series of measurements (precision). These are evaluated by analyzing replicate quality control (QC) samples at different concentration levels.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
Matrix Effects: The influence of co-extractable matrix components on the analyte's signal. This is a particularly important parameter in LC-MS/MS analysis.
Recovery: The efficiency of the extraction procedure in recovering the analyte from the sample matrix.
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
A summary of the key validation parameters and their typical acceptance criteria for environmental research applications is provided in Table 5.
Table 5: Key Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.99 |
| Accuracy | % Bias from the nominal concentration | Within ± 15% (± 20% at LOQ) |
| Precision (%RSD) | Relative standard deviation of replicate measurements | ≤ 15% (≤ 20% at LOQ) |
By rigorously validating the analytical method, researchers can ensure that the data generated on the environmental concentrations of this compound are accurate, reliable, and defensible.
Future Research Trajectories and Interdisciplinary Outlook for 2 Chloro 3,4 Dimethylaniline Studies
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of novel synthetic methodologies for 2-Chloro-3,4-dimethylaniline is a primary area for future research, with a strong emphasis on improving efficiency and adhering to the principles of green chemistry. Traditional synthesis routes often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future endeavors will likely focus on the following areas:
Catalytic Approaches: The use of advanced catalysts, such as transition metal complexes, could facilitate more selective and environmentally benign synthetic pathways. Research into copper-catalyzed amination of aryl halides, for instance, offers a potential alternative to traditional methods.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control, leading to higher yields and purity.
Alternative Chlorinating Agents: Investigating the use of greener chlorinating agents, such as N-chlorosuccinimide, could reduce the environmental impact associated with traditional chlorination methods that often employ elemental chlorine.
A plausible and efficient synthetic approach that warrants further investigation is the direct chlorination of 3,4-dimethylaniline (B50824). This method, if optimized for regioselectivity, could provide a more direct and atom-economical route to the target compound. Another viable strategy involves the nitration of a suitable dichlorodimethylbenzene precursor, followed by a selective reduction of the nitro group. A patent for the synthesis of 3,4-dimethylaniline describes a catalytic hydrogenation and dechlorination process that could potentially be adapted for the synthesis of its chlorinated analogue. iwaponline.com
Exploration of Under-investigated Reaction Pathways and Mechanisms
A deeper understanding of the reactivity of this compound is crucial for unlocking its full potential in synthetic chemistry. Future research should focus on exploring its participation in a variety of chemical transformations beyond its current applications.
Key areas for investigation include:
Cross-Coupling Reactions: A systematic study of the participation of this compound in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings, could reveal novel pathways for the synthesis of complex molecules.
Diazotization and Subsequent Reactions: The diazotization of the amino group in this compound opens up a plethora of synthetic possibilities. nih.gov The resulting diazonium salt can be a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring through reactions like the Sandmeyer reaction. mdpi.comresearchgate.net
Oxidative and Reductive Chemistry: A thorough investigation of the oxidative and reductive chemistry of this compound could lead to the discovery of new derivatives with interesting properties and applications.
| Reaction Type | Potential Reagents | Potential Products |
| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Biaryl compounds |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Di- and tri-arylamines |
| Sandmeyer Reaction | Copper(I) halides, Copper(I) cyanide | Aryl halides, Aryl nitriles |
| Diazotization-Hydrolysis | Sodium nitrite, Acid, Water | Chlorinated dimethylphenol |
Advanced Applications in Fine Chemical Synthesis and Materials Science
While substituted anilines are known intermediates in the synthesis of pharmaceuticals and dyes, the specific applications of this compound remain relatively underexplored. nih.govbeilstein-journals.org Future research is expected to uncover its potential as a valuable building block in these and other advanced fields.
Pharmaceutical Intermediates: The structural motif of this compound may be of interest in the design and synthesis of novel pharmaceutical compounds. Its utility as a precursor for more complex molecules with potential biological activity warrants further investigation. besjournal.com
Azo Dyes and Pigments: The amino group of this compound makes it a suitable candidate for the synthesis of azo dyes. Research into the diazotization of this compound and subsequent coupling with various aromatic compounds could lead to the development of novel colorants with specific properties.
Materials Science: The incorporation of this compound into polymer backbones or as a monomer in polymerization reactions could lead to the development of new materials with tailored thermal, optical, or electronic properties. Its potential use as a curing agent for resins or as a building block for high-performance polymers is an area ripe for exploration.
Integration of Computational and Experimental Approaches for Predictive Chemistry
The synergy between computational modeling and experimental work is set to revolutionize the study of chemical compounds like this compound. Quantum chemical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, guiding experimental design and interpretation.
Future research in this area will likely involve:
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways and predict the regioselectivity of various chemical transformations involving this compound.
Structure-Property Relationships: Computational studies can help establish clear structure-property relationships, enabling the rational design of new derivatives with desired characteristics for specific applications.
Spectroscopic Analysis: Theoretical calculations of spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the characterization and identification of this compound and its reaction products.
Environmental Remediation Research Based on Degradation Insights
Understanding the environmental fate and persistence of this compound is of paramount importance. Future research will focus on its degradation pathways and the development of effective remediation strategies.
Key research directions include:
Q & A
Q. What are the standard synthetic routes for 2-Chloro-3,4-dimethylaniline, and how can purity be validated?
Methodological Answer:
- Synthesis : Common routes involve halogenation or substitution reactions on pre-functionalized aniline derivatives. For example, bromination of 3,4-dimethylaniline followed by chlorination under controlled conditions (e.g., using Cl2 or SOCl2) .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) are standard.
- Purity Validation :
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- <sup>1</sup>H NMR : Expect aromatic protons as a multiplet (3H, meta/para to substituents) and methyl groups as singlets (δ ~2.2–2.5 ppm). Compare with 4-Bromo-2,3-dimethylaniline spectra for substitution patterns .
- IR : N-H stretch (~3400 cm<sup>-1</sup>), C-Cl stretch (~750 cm<sup>-1</sup>), and aromatic C=C (~1600 cm<sup>-1</sup>).
- Mass Spectrometry : Molecular ion peak at m/z 169.6 (C8H10ClN) with fragmentation patterns consistent with chloro and methyl substituents .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (similar to 4-Chloro-3,5-dimethylphenol in ).
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Storage : Keep in amber glass bottles at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can substituent effects on the reactivity of this compound be systematically studied?
Methodological Answer:
- Experimental Design :
- Varied Substituents : Synthesize analogs (e.g., replacing Cl with Br or NO2) and compare reaction kinetics in nucleophilic aromatic substitution ().
- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates under varying pH/temperature.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict electron density at reactive sites (e.g., para to Cl) .
- Data Interpretation : Correlate Hammett σ values with observed reactivity trends .
Q. How can contradictory data in oxidation/reduction studies of this compound be resolved?
Methodological Answer:
- Root Cause Analysis :
- Impurity Interference : Validate starting material purity via HPLC ().
- Reaction Conditions : Replicate experiments under controlled O2/moisture levels (e.g., Schlenk line for oxidation studies).
- Analytical Cross-Validation : Use multiple techniques (e.g., cyclic voltammetry for redox potential vs. GC-MS for product identification) .
- Case Study : Inconsistent quinone yields may arise from competing pathways (e.g., overoxidation to carboxylic acids) .
Q. What advanced applications exist for this compound in pharmaceutical intermediate synthesis?
Methodological Answer:
- Target Synthesis : Use as a precursor for:
- Method Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
